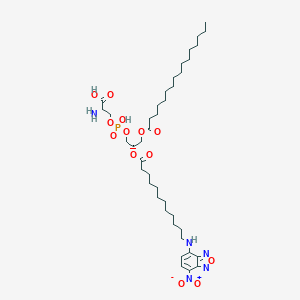
Ratio
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ratio is a term used in scientific research to describe the relationship between two or more variables. It is a mathematical concept that is used to compare quantities of different things. In scientific research, ratio is used to determine the relationship between two or more variables and to make predictions about the outcomes of experiments.
作用機序
The mechanism of action of ratios is based on the mathematical relationship between different variables. It involves the use of statistical methods to analyze data and determine the relationship between different variables.
生化学的および生理学的効果
The biochemical and physiological effects of ratios are dependent on the variables being studied. In biology, for example, ratios can be used to determine the relationship between different biochemical pathways and physiological processes.
実験室実験の利点と制限
The use of ratios in lab experiments has several advantages, including the ability to make predictions about the outcomes of experiments and to determine the relationship between different variables. However, there are also limitations to the use of ratios in lab experiments, including the need for accurate and reliable data and the potential for confounding variables.
将来の方向性
There are several future directions for the use of ratios in scientific research. One area of future research is the development of new statistical methods for analyzing data and determining the relationship between different variables. Another area of future research is the application of ratios to new areas of scientific research, such as neuroscience and genetics.
Conclusion:
Ratio is a fundamental concept in scientific research that is used to determine the relationship between different variables. It is a powerful tool for making predictions about the outcomes of experiments and for understanding the underlying mechanisms of biological and physiological processes. While there are limitations to the use of ratios in lab experiments, the future of this field is bright, with many exciting areas of research on the horizon.
合成法
The synthesis of ratios involves the use of statistical methods to analyze data and determine the relationship between different variables. This includes the use of correlation analysis, regression analysis, and other statistical methods.
科学的研究の応用
Ratio is used in a wide range of scientific research applications, including biology, chemistry, physics, and engineering. It is used to determine the relationship between different variables and to make predictions about the outcomes of experiments.
特性
CAS番号 |
126100-42-3 |
|---|---|
製品名 |
Ratio |
分子式 |
C27H30N10O12S3 |
分子量 |
782.8 g/mol |
IUPAC名 |
methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate |
InChI |
InChI=1S/C15H17N5O6S.C12H13N5O6S2/c1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3;1-6-13-10(16-12(14-6)23-3)15-11(19)17-25(20,21)7-4-5-24-8(7)9(18)22-2/h5-8H,1-4H3,(H,19,22);4-5H,1-3H3,(H2,13,14,15,16,17,19) |
InChIキー |
LVICQXQUORHDFE-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)OC.CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
正規SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)OC.CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
その他のCAS番号 |
126100-42-3 |
同義語 |
methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]th iophene-2-carboxylate, methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2- yl)-methyl-carbamoyl]sulfamoyl]benzoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid](/img/structure/B146448.png)


